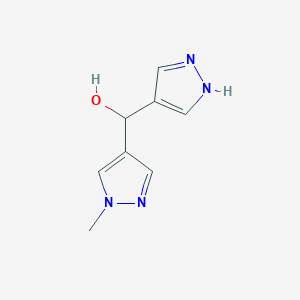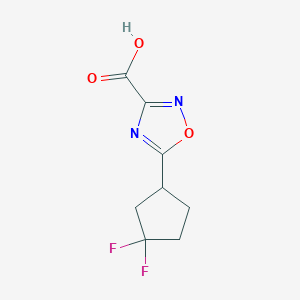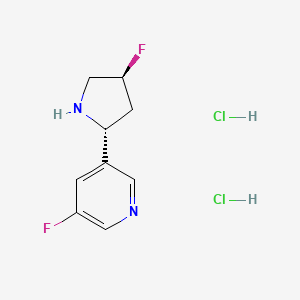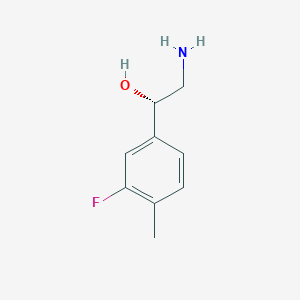
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a pyridinyl group
準備方法
The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding carboxylic acid with an amine or ammonia in the presence of coupling agents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.
化学反応の分析
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the pyridinyl group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases or acids like sodium hydroxide or hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving pyrazole and pyridine derivatives.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用機序
The mechanism by which 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely and are typically identified through detailed biochemical and pharmacological studies.
類似化合物との比較
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine: This compound differs by having an amine group instead of a carboxamide group.
1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol: This compound has a hydroxyl group instead of a carboxamide group.
1-isopropyl-3-methyl-8-(pyridin-3-yl)-1,3-dihydro-2H-imidazo[4,5-c]cinnolin-2-one: This compound features a different heterocyclic core but shares the isopropyl and pyridinyl substitutions.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC名 |
2-propan-2-yl-5-pyridin-3-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-8(2)16-11(12(13)17)6-10(15-16)9-4-3-5-14-7-9/h3-8H,1-2H3,(H2,13,17) |
InChIキー |
VTHWMDRBRANSQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC(=N1)C2=CN=CC=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(3-Thienyl)ethyl]-1H-imidazol-4-amine](/img/structure/B13319279.png)





![8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)


![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13319317.png)
![3-(1H-Imidazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13319333.png)
![(2-Ethoxyethyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B13319344.png)
![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)

